Pitolisant is a novel pharmacological agent that has garnered significant attention in the treatment of various sleep disorders, particularly narcolepsy and obstructive sleep apnea (OSA). As a selective histamine H3 receptor antagonist with wake-promoting effects, pitolisant represents a unique approach to managing excessive daytime sleepiness (EDS) and other related symptoms in these conditions12456789.
Pitolisant exerts its therapeutic effects by functioning as an antagonist/inverse agonist at the histamine H3 receptor. This action leads to an increase in the release of histamine in the brain, which is a potent neurotransmitter involved in the regulation of the sleep-wake cycle. By enhancing histaminergic neurotransmission, pitolisant promotes wakefulness and alertness, thereby reducing the burden of EDS in patients with narcolepsy and OSA3459.
In patients with moderate to severe OSA who refuse or are nonadherent to continuous positive airway pressure (CPAP) treatment, pitolisant has been shown to significantly reduce self-reported daytime sleepiness and fatigue. It also improved patient-reported outcomes and physician disease severity assessment. However, it did not show improvement in wake maintenance tests. The incidence of adverse events was comparable to placebo, with no significant safety concerns1.
Pitolisant has been approved for the treatment of narcolepsy with or without cataplexy. It has been shown to reduce EDS and cataplexy in adults with narcolepsy. While it was generally well-tolerated, the most common side effects included headache, insomnia, and nausea. Pitolisant's abuse potential was found to be low, making it a safer option compared to other stimulant medications345679.
A meta-analysis of randomized controlled trials found that pitolisant significantly decreased the Epworth Sleepiness Scale score, increased mean sleep latency, and improved quality of life as measured by the European quality-of-life questionnaire (EQ-5D) compared with placebo. Insomnia was the only treatment-emergent adverse event significantly associated with pitolisant treatment2.
Pitolisant has also been evaluated for its effects in drug-resistant idiopathic and symptomatic hypersomnia. Although the benefit/risk ratio was favorable in a subset of patients, the overall efficacy varied, with some patients discontinuing due to lack of efficacy or side effects such as gastrointestinal pain, increased appetite, weight gain, headache, insomnia, and anxiety10.
CAS No.: 6358-22-1
CAS No.: 1976-85-8
CAS No.: 23656-67-9
CAS No.:
CAS No.: 73477-63-1
CAS No.: 27776-01-8